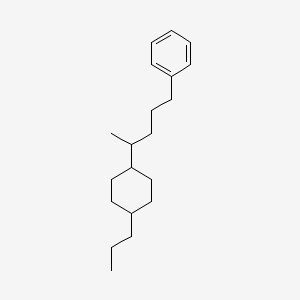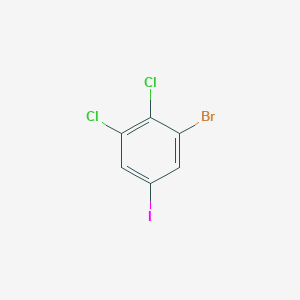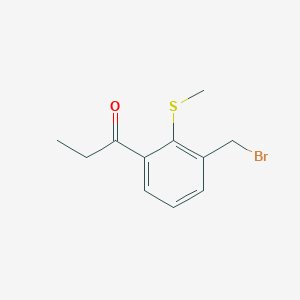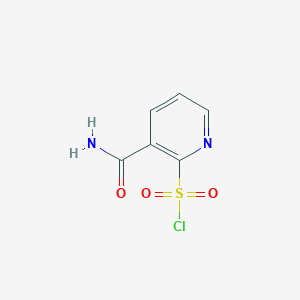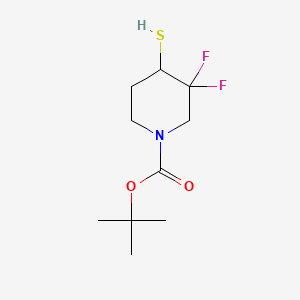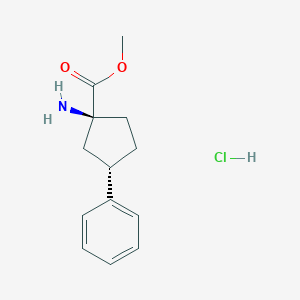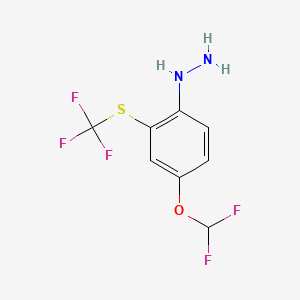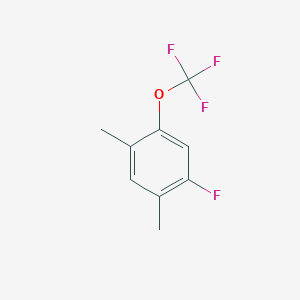
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O It is a fluorinated aromatic compound that features both trifluoromethoxy and fluoro substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable precursor, such as a trifluoromethoxy-substituted benzene derivative, with a fluorinating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction:
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives of the compound .
Aplicaciones Científicas De Investigación
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s lipophilicity, electronic properties, and overall reactivity, thereby affecting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-4-(trifluoromethoxy)benzene: This compound is similar in structure but lacks the dimethyl substituents.
2-Fluoro-4-(trifluoromethoxy)benzene: Another structurally related compound with similar reactivity and applications.
Uniqueness
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both dimethyl and trifluoromethoxy groups on the benzene ring. These substituents can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from other fluorinated aromatic compounds .
Propiedades
Fórmula molecular |
C9H8F4O |
|---|---|
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
1-fluoro-2,4-dimethyl-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-3-6(2)8(4-7(5)10)14-9(11,12)13/h3-4H,1-2H3 |
Clave InChI |
VZJPZVVXTXBVOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC(F)(F)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


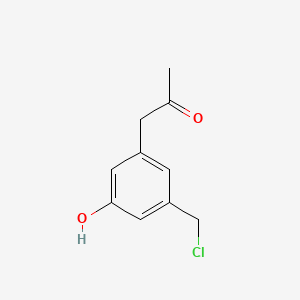
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
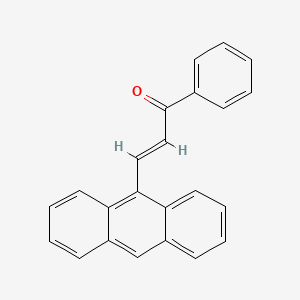
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
